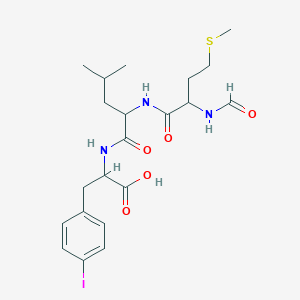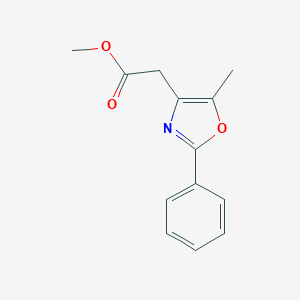
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate often involves multi-step processes, including cyclocondensation reactions and the use of specific reagents to achieve the desired oxazole derivatives. Studies demonstrate the efficiency of one-pot synthesis strategies and cyclocondensation to produce oxazol-5-yl derivatives with high yields (Ahmed et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectroscopic methods like FT-IR, NMR (1H and 13C), and X-ray crystallography. These techniques provide detailed information about the molecular geometry, stabilization by weak intermolecular interactions, and insight into the electronic properties through density functional theory (DFT) calculations (Ahmed et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate derivatives are diverse, with reactivity profiles that allow for the formation of various functionalized products. Nucleophilic ring-opening reactions followed by cyclization under certain conditions can lead to the synthesis of functionalized oxazoles (Misra & Ila, 2010). These reactions are influenced by the electronic nature of the substituents and the reaction conditions.
Scientific Research Applications
Synthesis Techniques and Structural Analyses
- Click One Pot Synthesis : A study demonstrated the synthesis of related compounds via a one pot strategy, emphasizing the importance of structural analyses including FT-IR, NMR spectroscopy, and X-ray diffraction, which highlight the compound's structural stability and potential for further modification (Ahmed et al., 2016).
Chemical Modifications and Derivatives
- Synthesis of Oxazoles : Research into the synthesis of 2,4,5-trisubstituted oxazoles from alpha-methylene ketones highlights the chemical versatility of oxazole derivatives, suggesting potential applications in designing new molecules with specific properties (Cai, Yang, & Zhang, 2005).
Applications in Material Science
- Corrosion Inhibition : A comparative study of triazole derivatives, including related compounds, as corrosion inhibitors for mild steel in acidic solutions, showcases their potential in industrial applications to prevent corrosion (Elazhary et al., 2019).
Biological Activities and Drug Design
- Antifungal and Antibacterial Properties : Novel triazolylindole derivatives were synthesized and evaluated for antifungal activity, indicating the bioactive potential of oxazole derivatives in developing new antimicrobial agents (Singh & Vedi, 2014).
- Anticancer Activity : Another study focused on the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity against various cancer cell lines, illustrating the potential therapeutic applications of these compounds (Ravinaik et al., 2021).
Safety And Hazards
Future Directions
Oxazole derivatives, such as “Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .
properties
IUPAC Name |
methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWQWRFEUXUBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379521 | |
| Record name | Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
CAS RN |
103788-64-3 | |
| Record name | Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103788-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)
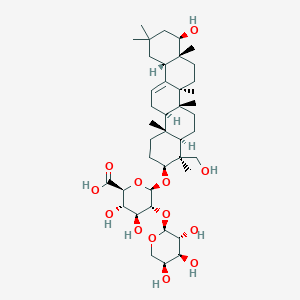
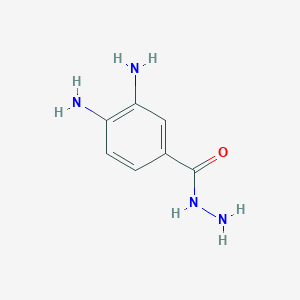
![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
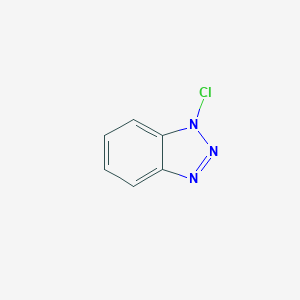
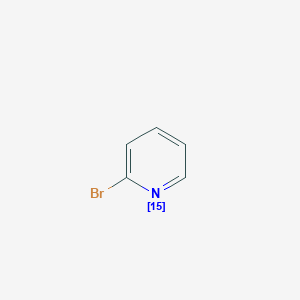
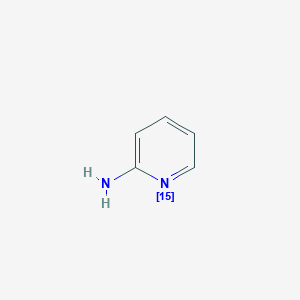
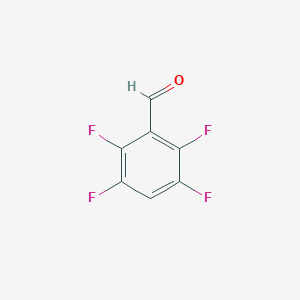
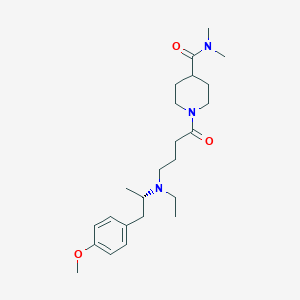
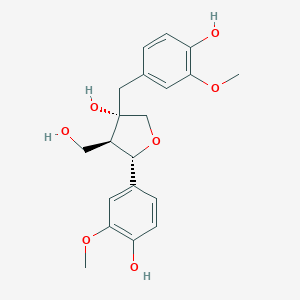
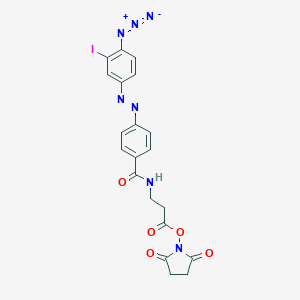
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
